![molecular formula C12H6F3NS B6218329 8-(trifluoromethyl)thieno[3,2-f]quinoline CAS No. 2751612-00-5](/img/new.no-structure.jpg)
8-(trifluoromethyl)thieno[3,2-f]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trifluoromethyl)thieno[3,2-f]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the displacement of halogen atoms or the diaza group, followed by direct fluorination. These reactions often require specific catalysts and controlled thermal activation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scalable synthetic routes that ensure high yield and purity. The process may include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds. These methods are optimized for large-scale production to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
8-(trifluoromethyl)thieno[3,2-f]quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can result in various substituted quinoline derivatives .
Scientific Research Applications
8-(trifluoromethyl)thieno[3,2-f]quinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities
Industry: Utilized in the production of liquid crystals, dyes, and other materials with unique properties
Mechanism of Action
The mechanism of action of 8-(trifluoromethyl)thieno[3,2-f]quinoline involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, disrupting the normal function of enzymes involved in critical biological processes. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent compound for various applications .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
8-(trifluoromethyl)thieno[3,2-f]quinoline stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This makes it more effective in certain applications compared to other similar compounds .
Properties
CAS No. |
2751612-00-5 |
---|---|
Molecular Formula |
C12H6F3NS |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
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